2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid
Description
2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid (CAS: 1240528-11-3 as hydrochloride salt) is a quinoline derivative featuring a pyrrolidine substituent at the 2-position and a carboxylic acid group at the 3-position of the quinoline ring. It is primarily utilized in research and development, particularly in the synthesis of pharmacologically active molecules . The pyrrolidine moiety introduces basicity and conformational flexibility, which may influence binding interactions in biological systems. Its structural framework aligns with known antibacterial and antitumor agents, making it a candidate for further medicinal chemistry exploration.
Properties
IUPAC Name |
2-pyrrolidin-1-ylquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)11-9-10-5-1-2-6-12(10)15-13(11)16-7-3-4-8-16/h1-2,5-6,9H,3-4,7-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLRIFOYICTCRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the condensation of quinoline derivatives with pyrrolidine under acidic or basic conditions, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis starting from commercially available quinoline and pyrrolidine derivatives. The process often includes steps such as condensation, cyclization, and oxidation, optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Amidation Reactions
This compound serves as a key intermediate for synthesizing bioactive amides through coupling reactions with diverse amines:
-
Reaction with 3-aminobenzenesulfonamide :
Using HATU/DIPEA in dichloromethane (DCM), 2-(pyrrolidin-1-yl)quinoline-3-carboxylic acid reacts to form N-(3-sulfamoylphenyl)quinoline-3-carboxamide (67% yield). This derivative exhibits potential as a sodium channel (Nav1.8) inhibitor .
Key data :Reagent System Product Yield Biological Target HATU/DIPEA/DCM 7 67% Nav1.8 inhibition -
Coupling with 2-methoxyaniline :
In DMF with HATU and N-ethyl-N-isopropylpropan-2-amine, the acid forms N-(2-methoxyphenyl)-3-(piperidin-1-yl)quinoxaline-2-carboxamide (87% yield), highlighting adaptability in aryl amide synthesis .
Carboxylation and Lithiation
The quinoline core undergoes directed metallation for carboxylation:
Functionalization of the Pyrrolidine Ring
The pyrrolidine moiety participates in stereoselective modifications critical for bioactivity:
-
Chiral recognition :
Enantiomers of 7-(3-aminopyrrolidinyl)quinolones show 10–60× potency differences against bacterial DNA gyrase . For 2-(pyrrolidin-1-yl) derivatives, stereochemistry at C-2 or C-3 impacts target binding .
Antibacterial Activity Correlations
While the query focuses on reactions, biological data contextualize synthetic efforts:
-
mGluR1 antagonism :
Analogous 2-pyrrolidinylquinoline-6-carboxamides (e.g., 12b , 13c ) show IC₅₀ values of 2.16 µM in calcium flux assays . -
CYP inhibition :
Derivatives display moderate CYP isozyme inhibition (e.g., 10 µM concentration reduces activity by 20–40%) .
Comparative Reaction Efficiency
Synthetic Challenges and Optimizations
Scientific Research Applications
Antibacterial Activity
One of the primary applications of 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid is its role as an antibacterial agent. Research indicates that derivatives of this compound exhibit potent activity against a range of bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).
Structure-Activity Relationship Studies
Research has delved into the structure-activity relationships (SAR) of various derivatives of 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid. For instance, a series of enantiomerically homogeneous compounds were synthesized and evaluated for their in vitro and in vivo activities. The stereochemistry at specific positions was found to be crucial for maintaining antibacterial potency .
Case Studies
Several case studies highlight the effectiveness of 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid in clinical settings:
- Clinical Evaluation : The compound A-60969, a derivative of this class, is undergoing clinical evaluation due to its promising antibacterial properties. It has shown effectiveness against various Gram-positive and Gram-negative bacteria .
- Comparative Studies : In comparative studies against established antibiotics like ampicillin and gentamicin, certain derivatives demonstrated superior activity against resistant strains, indicating their potential as alternative treatments .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid derivatives. These studies are critical for understanding the therapeutic window and safety profile of these compounds.
| Parameter | Findings |
|---|---|
| Solubility | Enhanced by structural modifications |
| Half-life | Varies significantly among derivatives |
| Toxicity | Generally low; however, specific studies needed for each derivative |
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include kinases, ion channels, and DNA.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key structural differentiators among quinoline-3-carboxylic acid derivatives include:
Notes:
Physicochemical Properties
- Solubility: The pyrrolidinyl group in 2-(pyrrolidin-1-yl)quinoline-3-carboxylic acid enhances water solubility compared to hydrophobic aryl substituents (e.g., phenyl in ).
- Acidity : The carboxylic acid group (pKa ~4.5) is less acidic than derivatives with electron-withdrawing substituents (e.g., difluoromethyl, pKa ~3.8 ).
Biological Activity
2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of quinoline derivatives, which are known for their diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula for 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid is . The presence of the pyrrolidine ring enhances its interaction with biological targets, making it a subject of various studies aimed at understanding its mechanism of action and therapeutic potential.
Antibacterial Activity
Quinoline derivatives, including 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid, have been reported to exhibit potent antibacterial properties. Research indicates that these compounds can inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. For instance, studies have shown that modifications in the pyrrolidine moiety can enhance solubility and pharmacokinetic properties while maintaining antibacterial efficacy against a broad spectrum of bacteria .
Table 1: Antibacterial Activity Comparison
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid | X | Staphylococcus aureus |
| Ciprofloxacin | 2 | Escherichia coli |
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
Anticancer Properties
Research has also highlighted the anticancer potential of quinoline derivatives. The mechanism often involves the induction of apoptosis in cancer cells through the inhibition of specific enzymes and pathways critical for cell survival. For example, compounds similar to 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid have been shown to interact with cellular pathways that regulate cell cycle progression and apoptosis .
Case Study:
A study investigating the effects of various quinoline derivatives on cancer cell lines found that certain modifications at the pyrrolidine position significantly enhanced cytotoxicity against breast cancer cells. The IC50 values varied widely depending on the structural modifications made to the quinoline core .
Anti-inflammatory Effects
In addition to antibacterial and anticancer activities, 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid has been studied for its anti-inflammatory properties. Compounds within this class can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses . This activity suggests potential applications in treating inflammatory diseases.
The biological activity of 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid can be attributed to its ability to bind to specific molecular targets within cells. The binding affinity and selectivity towards these targets are influenced by the structural features of the compound, particularly the pyrrolidine moiety. Inhibition of key enzymes involved in DNA replication and cell signaling pathways leads to various therapeutic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
